3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{6-CHLORO-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}-1-(2,4-DIMETHOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-{6-CHLORO-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}-1-(2,4-DIMETHOXYPHENYL)PYRROLIDINE-2,5-DIONE involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions typically involve refluxing the reactants in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{6-CHLORO-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}-1-(2,4-DIMETHOXYPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity . The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid, which is a plant hormone, and various synthetic indole derivatives used in medicinal chemistry . The uniqueness of 3-{6-CHLORO-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}-1-(2,4-DIMETHOXYPHENYL)PYRROLIDINE-2,5-DIONE lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C23H22ClN3O4 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
3-(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H22ClN3O4/c1-30-14-4-6-19(21(10-14)31-2)27-22(28)11-20(23(27)29)26-8-7-15-16-9-13(24)3-5-17(16)25-18(15)12-26/h3-6,9-10,20,25H,7-8,11-12H2,1-2H3 |
InChI Key |
HDEMSMVOVFCRIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=C4C=C(C=C5)Cl)OC |
Origin of Product |
United States |
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